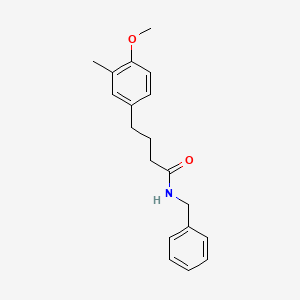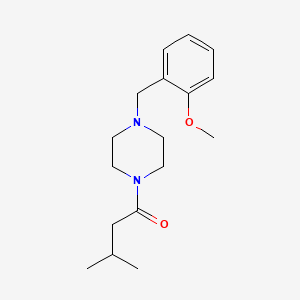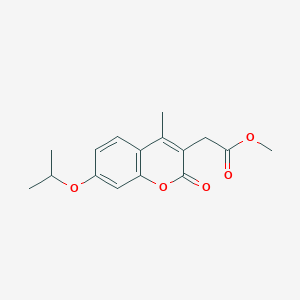
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide, also known as BMDP, is a novel psychoactive substance that belongs to the cathinone class of drugs. It is a synthetic compound that was first synthesized in the early 2010s and has gained popularity among recreational drug users due to its stimulant and euphoric effects. However, BMDP has also attracted the attention of scientific researchers due to its potential therapeutic applications.
Mécanisme D'action
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide acts as a reuptake inhibitor for dopamine, serotonin, and norepinephrine transporters. It also acts as a releasing agent for these neurotransmitters, leading to an increase in their extracellular concentrations. The resulting increase in dopamine and serotonin levels in the brain is responsible for the stimulant and euphoric effects of N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide.
Biochemical and Physiological Effects
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have a variety of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. In addition, N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have an effect on the immune system, leading to an increase in pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide has several advantages for lab experiments, including its potency and selectivity for dopamine, serotonin, and norepinephrine transporters. However, it also has limitations, including its potential toxicity and adverse effects, which must be carefully monitored.
Orientations Futures
There are several future directions for research on N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide. One area of interest is its potential therapeutic applications for depression, anxiety, and addiction. Another area of interest is its potential use as a research tool for studying the dopamine and serotonin systems. Additionally, further research is needed to fully understand the potential toxicity and adverse effects of N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide.
Méthodes De Synthèse
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide can be synthesized using various methods, including the reductive amination of 4-methoxy-3-methylphenylacetone with benzylamine. The resulting compound is then subjected to acylation with butyric anhydride to produce N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide.
Applications De Recherche Scientifique
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have an effect on the dopamine and serotonin systems, which are involved in reward and mood regulation. In pharmacology, N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide has been studied as a potential treatment for depression, anxiety, and addiction. In toxicology, N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide has been studied for its potential toxicity and adverse effects.
Propriétés
IUPAC Name |
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15-13-16(11-12-18(15)22-2)9-6-10-19(21)20-14-17-7-4-3-5-8-17/h3-5,7-8,11-13H,6,9-10,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNPYAXJHQNEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide](/img/structure/B5764981.png)


![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5765001.png)

![3-[2-(3-acetylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5765015.png)

![5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5765026.png)
![4-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5765031.png)


![5,6-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5765061.png)
